N-Decanoylsphingosine
Overview
Description
Synthesis Analysis
The synthesis of sphingosine and its analogs, including N-Decanoylsphingosine, typically involves aldol condensation reactions, stereospecific routes, and chemical modifications of the sphingosine backbone. For instance, a general and efficient route to sphingosine and its derivatives was developed through an aldol condensation, yielding the desired products with excellent enantioselectivity (Cai, Ling, & Bundle, 2006). Another study outlined the synthesis of N-acyl sphingomyelins, including modifications at the N-position with different fatty acids, showcasing the versatility in synthesizing sphingosine derivatives (Sripada, Maulik, Hamilton, & Shipley, 1987).
Molecular Structure Analysis
The molecular structure of N-Decanoylsphingosine is characterized by the presence of a sphingosine backbone acylated with a decanoyl group. This modification impacts the molecule's conformation and, consequently, its interaction with biological membranes and receptors. Techniques such as NMR and circular dichroism have been employed to analyze the structure and configuration of sphingosine derivatives, aiding in understanding their biological functions (Duclos, 2001).
Chemical Reactions and Properties
The chemical reactivity of N-Decanoylsphingosine involves its amide bond and the hydroxyl and amino groups on the sphingosine backbone. These functional groups participate in various biological reactions, including the formation of complex sphingolipids and signaling molecules. The synthesis of fluorescent N-acylsphingosines demonstrates the chemical versatility of sphingosine derivatives and their potential for bioanalytical applications (Pagano & Martin, 1988).
Physical Properties Analysis
The physical properties of N-Decanoylsphingosine, such as its phase behavior and interaction with lipid membranes, are influenced by the length and saturation of the acyl chain. Differential scanning calorimetry has been used to study the gel-liquid crystal transitions of sphingomyelin derivatives, providing insights into their roles in membrane structure and dynamics (Ahmad, Sparrow, & Morrisett, 1985).
Chemical Properties Analysis
The chemical properties of N-Decanoylsphingosine, including its amphiphilic nature and reactivity, play essential roles in its biological functions. Studies on the biosynthesis of sphingolipids have revealed the importance of the N-acylation step and the subsequent introduction of double bonds, crucial for the bioactivity of sphingosine derivatives (Rother, Echten, Schwarzmann, & Sandhoff, 1992).
Scientific Research Applications
Study of Sphingolipid Metabolism
N-Decanoylsphingosine is used to study sphingolipid metabolism and the functions of sphingoid bases and their metabolites (Menaldino et al., 2003).
Chronic Pain Research
In experiments, N-Decanoylsphingosine is utilized to stimulate chronic pain, necessitating careful planning to minimize pain in animal models (Zimmermann, 1983).
Sphingolipid Biosynthesis Studies
Contrary to being a biosynthetic intermediate, N-Decanoylsphingosine is identified as a catabolic product of cellular sphingolipids (Rother et al., 1992).
Apoptosis Research
The D- and L-threo stereoisomers of N-octanoyl-sphingosine, a similar compound, have been found to be several times more potent than the erythro form in inducing nucleosomal fragmentation, suggesting a role in apoptosis studies (Karasavvas et al., 1996).
Antineoplastic Agent Evaluation
N-Hexanoylsphingosine (C6-Cer), another related compound, is being evaluated as an antineoplastic agent due to its property to reduce tumor growth (Spinedi, 2012).
Cellular Proliferation Studies
Sphingosine stimulates cellular proliferation via a protein kinase C-independent pathway, which could be significant in understanding cell growth and cancer biology (Zhang et al., 1990).
Investigation of Cell Motility and Tumor Cell Invasiveness
Sphingosine 1-phosphate (Sph-1-P), a metabolite of sphingosine, is known to inhibit cell motility and tumor cell invasiveness, potentially affecting actin filament organization (Sadahira et al., 1992).
Sphingosine Synthesis Research
Studies show that cells synthesize N-acyl-sphinganines and then add the 4-trans-double bond to these products, leading to the formation of sphingosine (Merrill & Wang, 1986).
Mechanism of Action
Target of Action
N-Decanoyl-D-erythro-sphingosine, also known as N-Decanoylsphingosine, is a sphingolipid ceramide analog . It is used in sphingolipid ceramide studies and as an internal standard . The primary targets of this compound are the cells and pathways involved in sphingolipid metabolism.
Mode of Action
Ceramides are known to play a crucial role in cell signaling related to cellular differentiation, proliferation, and apoptosis .
Biochemical Pathways
N-Decanoyl-D-erythro-sphingosine is involved in the sphingolipid metabolic pathway . Sphingolipids are a class of lipids containing a backbone of sphingoid bases, a set of aliphatic amino alcohols that includes sphingosine . They are major components of cell membranes and play important roles in signaling pathways.
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
N-Decanoyl-D-erythro-sphingosine exhibits promising anti-neoplastic activity . It has been suggested to trigger apoptotic pathways in malignant cells while impeding neoplastic proliferation .
Action Environment
The action, efficacy, and stability of N-Decanoyl-D-erythro-sphingosine can be influenced by various environmental factors. These may include pH levels, temperature, the presence of other compounds, and specific conditions within the body. For instance, the compound’s solubility and stability can be affected by the pH and temperature of its environment .
properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]decanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H55NO3/c1-3-5-7-9-11-12-13-14-15-16-18-19-21-23-27(31)26(25-30)29-28(32)24-22-20-17-10-8-6-4-2/h21,23,26-27,30-31H,3-20,22,24-25H2,1-2H3,(H,29,32)/b23-21+/t26-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWVAQFAMZLCAX-NBNLIBPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H55NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420651 | |
Record name | N-decanoylceramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Decanoylsphingosine | |
CAS RN |
111122-57-7 | |
Record name | N-decanoylceramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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